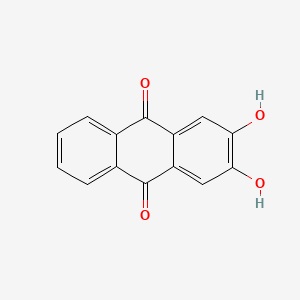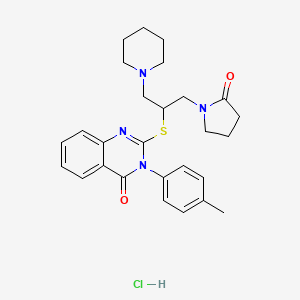
2-(2-Phenylacetamido)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylacetamido)acetaldehyde oxime is an organic compound with the molecular formula C10H12N2O2. It is a derivative of oxime, which is a class of compounds characterized by the presence of the functional group -C=N-OH. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)acetaldehyde oxime typically involves the reaction of 2-phenylacetamide with acetaldehyde oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylacetamido)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-Phenylacetamido)acetaldehyde oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 2-(2-Phenylacetamido)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations that contribute to its effects. The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylacetamido)acetaldoxime
- (Phenylacetylamino)acetaldehydeoxime
- 2-(Phenylacetylamino)ethanoneoxime
- N-[2-(Hydroxyimino)ethyl]benzeneacetamide
Uniqueness
2-(2-Phenylacetamido)acetaldehyde oxime is unique due to its specific structural features and the presence of both an oxime and an amide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
62972-89-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[(2E)-2-hydroxyiminoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O2/c13-10(11-6-7-12-14)8-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2,(H,11,13)/b12-7+ |
InChI Key |
ZAUBTQVVIVFNPC-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NC/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


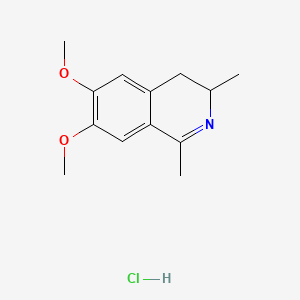
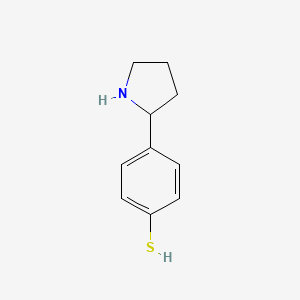
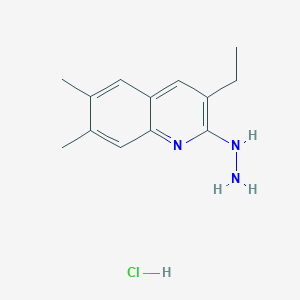


![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
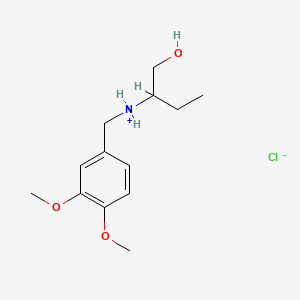

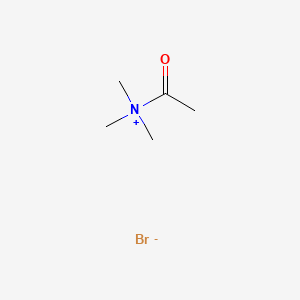
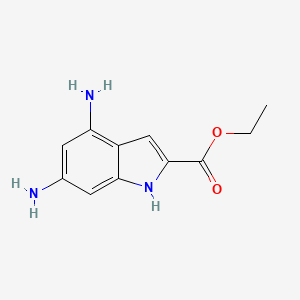

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
